

Application Notes and Protocols for PF- 00337210 Dosing in Murine Models

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Compound of Interest		
Compound Name:	PF 00337210	
Cat. No.:	B1683840	Get Quote

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These application notes provide a detailed framework for designing and executing in vivo studies in mice to evaluate the efficacy of PF-00337210, a potent and selective VEGFR2 tyrosine kinase inhibitor. While specific preclinical dosing schedules for PF-00337210 in mice are not extensively detailed in publicly available literature, this document synthesizes known information about the compound's characteristics with established protocols for similar oral anti-angiogenic agents in xenograft models.

Compound Information:

PF-00337210 is an orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By selectively binding to and inhibiting the phosphorylation of VEGFR2, PF-00337210 can suppress angiogenesis and tumor growth.[1] Preclinical studies have demonstrated its dose-dependent anti-tumor efficacy in mouse models, including human colon carcinoma xenografts.

Quantitative Data Summary

The following table outlines a representative dosing schedule for PF-00337210 in a mouse xenograft model. It is crucial to note that these values are illustrative and should be optimized for specific cell lines and mouse strains through initial dose-range-finding studies.



Parameter	Details	Rationale
Mouse Strain	Athymic Nude (nu/nu) or SCID	Immunocompromised strains are required for the engraftment of human tumor xenografts.
Tumor Model	Human Colon Carcinoma (e.g., MV522) Xenograft	Based on available preclinical data indicating efficacy in this tumor type.
Route of Administration	Oral Gavage (p.o.)	PF-00337210 is reported to be orally bioavailable.
Vehicle	0.5% Methylcellulose in sterile water	A common vehicle for oral administration of hydrophobic compounds in preclinical studies.
Dosage Range	1 - 10 mg/kg	This is a typical starting range for potent kinase inhibitors in mouse xenograft models. A dose-response study is recommended.
Dosing Frequency	Once or Twice Daily (QD or BID)	The selection between once or twice daily dosing should be informed by pharmacokinetic studies determining the compound's half-life.
Treatment Duration	14 - 28 days	A standard duration for assessing anti-tumor efficacy in xenograft models.
Endpoint	Tumor Growth Inhibition (TGI)	Primary efficacy endpoint. Tumor volume and body weight should be monitored regularly.



Experimental Protocols Xenograft Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.

Materials:

- Human colon carcinoma cell line (e.g., MV522)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel® (optional, can improve tumor take rate)
- 6-8 week old female athymic nude mice
- Syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Culture MV522 cells to ~80% confluency.
- Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Monitor mice for tumor formation. Once tumors are palpable, begin measuring tumor volume
 2-3 times per week using calipers. The formula (Length x Width^2) / 2 can be used to calculate tumor volume in mm^3.



 When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.

Dosing and Monitoring

Objective: To administer PF-00337210 and monitor its effect on tumor growth and animal well-being.

Materials:

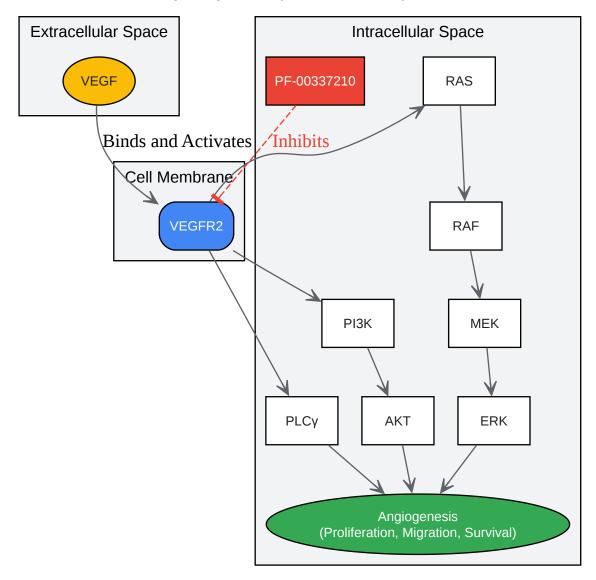
- PF-00337210
- Vehicle (0.5% Methylcellulose)
- · Oral gavage needles
- Animal balance

Procedure:

- Prepare the dosing solutions of PF-00337210 in the vehicle at the desired concentrations.
- Administer the designated dose of PF-00337210 or vehicle to each mouse via oral gavage according to the predetermined schedule (e.g., once daily).
- Monitor tumor volume and body weight 2-3 times per week.
- Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
- At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histology).

Visualizations Signaling Pathway





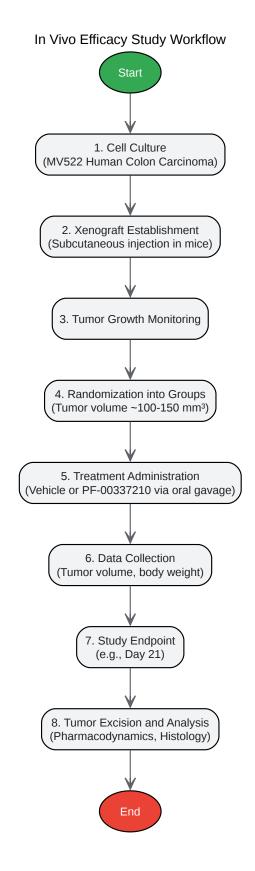
VEGFR2 Signaling Pathway and Inhibition by PF-00337210

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Caption: VEGFR2 signaling cascade and the inhibitory action of PF-00337210.

Experimental Workflow





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Caption: Workflow for an in vivo efficacy study of PF-00337210 in a mouse xenograft model.



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References

- 1. Facebook [cancer.gov]
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